molecular formula C10H16N2O3 B4822737 1-(4-hydroxybutyl)-3,6-dimethylpyrimidine-2,4-dione

1-(4-hydroxybutyl)-3,6-dimethylpyrimidine-2,4-dione

Cat. No.: B4822737
M. Wt: 212.25 g/mol
InChI Key: BKLBFIKYDBJRAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-hydroxybutyl)-3,6-dimethylpyrimidine-2,4-dione is a synthetic organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential components of nucleic acids. This compound is characterized by the presence of a hydroxybutyl group attached to the pyrimidine ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-hydroxybutyl)-3,6-dimethylpyrimidine-2,4-dione typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,6-dimethyluracil and 4-bromobutanol.

    Reaction Conditions: The reaction is carried out under basic conditions using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Reaction Mechanism: The 4-bromobutanol undergoes nucleophilic substitution with 3,6-dimethyluracil to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

1-(4-hydroxybutyl)-3,6-dimethylpyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxybutyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form a dihydropyrimidine derivative.

    Substitution: The hydroxybutyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions are typically carried out using nucleophiles like sodium azide (NaN3) or primary amines.

Major Products

The major products formed from these reactions include carboxylic acid derivatives, dihydropyrimidine derivatives, and various substituted pyrimidines.

Scientific Research Applications

1-(4-hydroxybutyl)-3,6-dimethylpyrimidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: The compound is studied for its potential role in nucleic acid analogs and as a probe for studying DNA and RNA interactions.

    Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-hydroxybutyl)-3,6-dimethylpyrimidine-2,4-dione involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets nucleic acids, binding to DNA or RNA and interfering with their function.

    Pathways Involved: It can inhibit the replication of viruses by blocking the synthesis of viral nucleic acids. In cancer cells, it may induce apoptosis by disrupting DNA replication.

Comparison with Similar Compounds

1-(4-hydroxybutyl)-3,6-dimethylpyrimidine-2,4-dione can be compared with other pyrimidine derivatives:

    1-(2-hydroxyethoxymethyl)-5-amino-uracil: This compound has a similar structure but with a shorter hydroxyalkyl chain. It is also studied for its antiviral properties.

    N-butyl-N-(4-hydroxybutyl)nitrosamine: This compound is used in cancer research, particularly in the study of bladder cancer.

The uniqueness of this compound lies in its specific hydroxybutyl substitution, which imparts distinct chemical and biological properties compared to other pyrimidine derivatives.

Properties

IUPAC Name

1-(4-hydroxybutyl)-3,6-dimethylpyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-8-7-9(14)11(2)10(15)12(8)5-3-4-6-13/h7,13H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKLBFIKYDBJRAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=O)N1CCCCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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